2-Amino-3-[methyl(phenyl)amino]propanoic acid
Description
2-Amino-3-[methyl(phenyl)amino]propanoic acid is a non-proteinogenic α-amino acid featuring a β-carbon substituted with a methyl(phenyl)amino group (–N(CH₃)Ph).
Properties
IUPAC Name |
2-amino-3-(N-methylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(7-9(11)10(13)14)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLVTBZWZLXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(=O)O)N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[methyl(phenyl)amino]propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted aniline with an appropriate alpha-halo acid derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification steps, such as recrystallization, to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Acid-Base Behavior
The compound displays zwitterionic characteristics due to its ionizable groups:
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Carboxylic acid group : pKa ≈ 2.3–2.5 (similar to aliphatic carboxylic acids) .
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α-Amino group : pKa ≈ 9.2–9.8 (comparable to primary amines) .
This pH-dependent ionization affects solubility and reactivity. At physiological pH (~7.4), the carboxylic acid exists as a carboxylate anion, while the amino group remains protonated, enabling participation in salt-bridge interactions .
Condensation Reactions with Carbonyl Compounds
The amino group reacts with aldehydes to form Schiff bases, as demonstrated in studies of structurally related α-amino acids . For example:
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound + benzaldehyde | Reflux in H₂O, Na₂CO₃ catalyst | 3-{(5Z)-5-Phenyl-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | 76% |
This reaction proceeds via imine formation followed by cyclization, highlighting the compound’s utility in synthesizing heterocyclic derivatives with potential bioactivity .
Enzymatic Modification
D-Threonine aldolase selectively cleaves specific stereoisomers of related β-hydroxy-α-amino acids . While direct evidence for this compound is limited, analogous enzymatic reactions suggest potential stereochemical resolution:
Key parameters for enzymatic activity:
Electrophilic Aromatic Substitution
The phenyl ring undergoes electrophilic substitution at the para position relative to the methylamino group. Example reactions include:
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | Requires controlled conditions to avoid over-nitration. |
| Sulfonation | H₂SO₄ | 4-Sulfo derivative | Enhances water solubility. |
The methylamino group acts as a strong activating, para-directing substituent .
Salt Formation
The compound forms stable salts with mineral acids (e.g., dihydrochloride salt) :
Properties of dihydrochloride salt :
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Enhanced aqueous solubility (>50 mg/mL).
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Crystalline structure facilitates purification via recrystallization.
Biological Activity and Derivatives
Derivatives exhibit antimicrobial and plant-growth-promoting effects :
| Derivative Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Antibacterial (S. aureus) | 250 |
| 3-[N-(5-Bromothiophen-2-yl)methylene)-4-oxothiazol-2-yl)amino]propanoic acid | Antifungal (C. albicans) | 150 |
These activities correlate with electron-withdrawing substituents on the thiazole ring .
Stability and Degradation
Under acidic conditions (pH < 2), the compound undergoes partial hydrolysis of the methyl(phenyl)amino group. Alkaline conditions (pH > 10) promote decarboxylation .
Scientific Research Applications
Medicinal Chemistry
1.1 Neuroprotective Properties
Research indicates that 2-Amino-3-[methyl(phenyl)amino]propanoic acid exhibits neuroprotective effects, particularly in the context of neurodegenerative diseases. Its mechanism involves modulation of excitatory amino acid receptors, which are crucial in synaptic transmission and plasticity. Studies have shown that compounds similar to this amino acid can mitigate excitotoxicity, a condition often linked to neurodegenerative disorders such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) .
1.2 Antibacterial Activity
Recent investigations have highlighted the compound's potential antibacterial properties. In vitro studies demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be promising, suggesting their potential as new antibacterial agents .
Neurobiology
2.1 Role in Neurotransmission
The compound is recognized for its role in neurotransmission. It acts as an agonist for excitatory amino acid receptors, which are pivotal in the central nervous system (CNS). The ability to influence neurotransmitter release makes it a candidate for further research in treating conditions like depression and anxiety disorders .
2.2 Research on Toxicity
Studies have also focused on the toxicological aspects of this compound. Investigations into its effects on neuronal cells have revealed that while it can be neuroprotective at certain concentrations, higher doses may lead to cytotoxic effects. Understanding the balance between therapeutic and toxic doses is critical for its potential clinical applications .
Synthetic Biology
3.1 Building Blocks for Peptide Synthesis
In synthetic biology, this compound serves as a valuable building block for peptide synthesis. Its unique side chains allow for the incorporation of diverse functionalities into peptides, which can be tailored for specific biological activities or therapeutic uses .
3.2 Development of Novel Therapeutics
The structural properties of this compound facilitate the design of novel therapeutics targeting specific biological pathways. Researchers are exploring its use in creating modified peptides that could enhance drug delivery systems or improve the efficacy of existing drugs by providing targeted action .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-3-[methyl(phenyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Key Research Findings and Trends
Steric Effects : Bulky substituents (e.g., trityl, diphenylmethyl) improve target selectivity but reduce synthetic yields (e.g., 70–75% for thiazole derivatives ).
Electronic Effects : Electron-withdrawing groups (e.g., –CF₃, –I) enhance metabolic stability, while electron-donating groups (e.g., –OCH₃) improve solubility .
Biological Activity : Thiazole and sulfur-containing analogs demonstrate broad-spectrum antimicrobial activity, whereas charged derivatives (e.g., phosphonates) excel in enzyme inhibition .
Biological Activity
2-Amino-3-[methyl(phenyl)amino]propanoic acid, often referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 194.23 g/mol
This compound features an amino group, a methyl group attached to a phenyl ring, and a propanoic acid backbone, which contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds structurally similar to this amino acid have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
Table 1: Cytotoxicity of Derivatives Against Cancer Cell Lines
These findings suggest that modifications to the amino acid structure can enhance its anticancer properties.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that derivatives exhibit significant activity against both bacterial and fungal pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Pathogen Type | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound D | Bacteria | 20 | 12.5 | |
| Compound E | Fungi | 15 | 10.0 |
These results underline the potential for developing new antimicrobial agents based on this compound's structure.
3. Antioxidant Activity
The antioxidant capabilities of this compound derivatives have been investigated using various assays, including DPPH radical scavenging tests. Compounds derived from this amino acid have demonstrated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity Assay Results
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Case Study A : A study on the effects of a specific derivative on A549 cells showed a reduction in cell viability by over 50%, indicating strong anticancer activity.
- Case Study B : In vivo studies demonstrated that certain derivatives could inhibit tumor growth in animal models without significant toxicity to normal tissues.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for 2-Amino-3-[methyl(phenyl)amino]propanoic acid and its derivatives? A: The synthesis typically involves multi-step organic reactions. For example, thiazole-containing derivatives (structurally analogous) are synthesized via condensation of aldehydes with amino acid precursors, followed by selective reduction using NaBH₄ in acetonitrile to stabilize intermediates (e.g., 85-90% yield for key steps) . Structural confirmation is achieved through spectral analysis (¹H/¹³C NMR, HRMS) and chromatographic purity checks. NIST-standardized databases provide reference spectra for validation .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yields of specific derivatives? A: Reaction parameters such as solvent choice, temperature, and catalyst loading critically impact yields. For instance:
- Reduction steps : NaBH₄ in CH₃CN at 0°C→RT achieves 85-90% yields for amine intermediates, versus lower yields with alternative reductants .
- Acid hydrolysis : Refluxing with concentrated HCl for 8 hours yields target carboxylic acids (70-75% efficiency) .
- Substitution reactions : Alkylating agents under anhydrous conditions minimize side products. Kinetic monitoring via TLC/HPLC is recommended .
Evaluating Antimycobacterial Activity
Q: What methodologies assess the antimycobacterial potential of thiazole-containing derivatives? A: Standard protocols include:
- In vitro screening : Against Mycobacterium tuberculosis H37Ra (MTB) and Mycobacterium bovis (BCG) strains using microdilution assays (MIC values reported in µg/mL) .
- Cytotoxicity profiling : Testing against human cell lines (e.g., HUVECs, HeLa) to ensure selectivity (non-toxic up to 100 µM in recent studies) .
- Mechanistic studies : Competitive binding assays with mycobacterial enzyme targets (e.g., InhA) to validate inhibition .
Biochemical Applications in Protein Studies
Q: How is this compound used in studying protein-ligand interactions? A: Fluorescent analogs (e.g., dansylalanine derivatives) enable real-time tracking of protein folding and binding. Key methods include:
- Biosynthetic incorporation : Using orthogonal tRNA/synthetase pairs to site-specifically introduce fluorescent tags into proteins .
- Environmental sensitivity assays : Monitoring fluorescence shifts during protein denaturation (e.g., guanidinium chloride-induced unfolding of superoxide dismutase) .
Addressing Data Contradictions in Biological Activity
Q: How to address variability in reported biological activity across studies? A: Discrepancies (e.g., enzyme inhibition vs. cytotoxicity) arise from:
- Strain-specific effects : M. tuberculosis H37Ra may respond differently than clinical isolates .
- Assay conditions : Variations in pH, serum content, or incubation time affect results. Standardize protocols per CLSI guidelines .
- Structural nuances : Minor substitutions (e.g., nitro vs. methoxy groups) drastically alter bioactivity. Comparative QSAR studies are advised .
Safety and Handling Protocols
Q: What protocols ensure safe handling during synthesis and testing? A: Critical measures include:
- Engineering controls : Fume hoods for volatile reagents (e.g., CrO₃ in oxidation steps) .
- PPE : Lab coats, nitrile gloves, and safety goggles mandatory during synthesis .
- Waste disposal : Segregate halogenated byproducts (e.g., iodinated derivatives) per EPA guidelines .
- Emergency protocols : Immediate eye wash/shower access for acid/base exposure .
Analytical Method Development
Q: Which advanced techniques validate purity and stereochemistry? A:
- Chiral HPLC : Resolves enantiomers (e.g., (S)- vs. (R)-configurations) using amylose-based columns .
- X-ray crystallography : Confirms absolute configuration of crystalline derivatives .
- Isotopic labeling : ¹⁵N/¹³C-labeled analogs aid in metabolic tracking via NMR or MS .
Industrial-Academic Collaboration Considerations
Q: How to navigate intellectual property when developing therapeutic analogs? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
